
Vitamin K1 Hydroxide
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Overview
Description
Vitamin K1 Hydroxide (CAS 15576-39-3), also referred to as Vitamin K1-hydroperoxide, is a derivative of Vitamin K1 (phylloquinone). It is characterized by a hydroperoxide (-OOH) functional group replacing one of the methyl groups on the naphthoquinone ring of Vitamin K1 . This modification introduces distinct chemical reactivity and stability profiles compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1 Hydroxide typically involves the hydroxylation of Vitamin K1. This can be achieved through various chemical reactions, including:
Direct Hydroxylation: Using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Electrochemical Methods: Employing electrochemical cells to introduce hydroxyl groups onto the Vitamin K1 molecule.
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors where Vitamin K1 is subjected to controlled hydroxylation processes. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Reduction of Vitamin K1 to Hydroquinone
Vitamin K1 (phylloquinone) is reduced to its hydroquinone form by the enzyme vitamin K epoxide reductase (VKORC1) . This reaction is critical for initiating the vitamin K cycle:
Vitamin K1 (quinone)VKORC1Vitamin K1 hydroquinone
This reduction occurs in the endoplasmic reticulum and enables hydroquinone to act as a cofactor for subsequent enzymatic reactions .
Carboxylation of Glutamic Acid Residues
Hydroquinone facilitates the γ-carboxylation of glutamic acid residues in vitamin K-dependent proteins (e.g., coagulation factors) via γ-glutamyl carboxylase (GGCX) :
Hydroquinone+Glutamic acid→γ-carboxyglutamic acid (Gla)+Vitamin K1 epoxide
The reaction involves deprotonation of glutamic acid, formation of a carbanion intermediate, and oxygen incorporation, resulting in oxidized vitamin K1 epoxide .
Regeneration of Vitamin K1
The epoxide is recycled back to quinone by VKORC1 in a coupled electron transfer process:
Vitamin K1 epoxideVKORC1Vitamin K1 (quinone)
This cycle allows efficient reuse of the vitamin, minimizing dietary requirements .
Comparative Activity of Vitamin K Isomers
Interactions with Other Compounds
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SWCNTs : Vitamin K1 hydroquinone reduces structural changes in α-synuclein induced by single-walled carbon nanotubes (SWCNTs), as shown by molecular dynamics and spectroscopic studies .
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Halide Ions : Chloride ions temporarily stabilize vitamin K1-AuNP systems, while bromide/iodide ions accelerate degradation .
Electrochemical Behavior
Vitamin K1 hydroquinone undergoes oxidation/reduction cycles in electrolytic systems, with degradation patterns influenced by halide ions:
-
Chloride : Short-term stability but restricted compatibility .
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Bromide/Iodide : Rapid degradation via oxidation to hypobromite/bromate .
Structural Considerations
Vitamin K1 has eight stereoisomers, but only the 2'-trans-7R,11R form is biologically active . The hydroquinone form retains this stereochemistry during reduction, ensuring compatibility with GGCX .
Stability and Compatibility
Condition | Effect on Vitamin K1 Hydroquinone |
---|---|
Chloride ions | Temporary stabilization |
Gold nanoparticles | Synergistic instability |
Enzymatic recycling | Enables multiple carboxylation cycles |
Key Findings from Research
Scientific Research Applications
Vitamin K1 Hydroxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its potential as an antioxidant.
Medicine: Investigated for its effects on blood coagulation and bone health.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
Vitamin K1 Hydroxide exerts its effects by participating in the carboxylation of glutamate residues in proteins, which is essential for their biological activity. This process involves the conversion of this compound to its epoxide form, which is then recycled back to the active form by the enzyme vitamin K epoxide reductase . The primary molecular targets include coagulation factors and bone matrix proteins .
Comparison with Similar Compounds
Key Properties :
- Physical Form : Pale yellow to colorless liquid, light- and heat-sensitive .
- Biological Relevance : While Vitamin K1 is essential for blood coagulation and bone metabolism, the biological role of Vitamin K1 Hydroxide remains less studied. Its instability under physiological conditions suggests it may act as an intermediate in metabolic pathways or oxidative stress responses .
Comparison with Similar Compounds
Structural and Functional Differences
Vitamin K1 (Phylloquinone, CAS 84-80-0)
- Structure: Comprises a 2-methyl-1,4-naphthoquinone core with a phytyl side chain .
- Stability : Stable under refrigeration (2–8°C) but degrades upon exposure to light .
- Biological Role : Critical for activating clotting factors (e.g., Factors II, VII, IX, X) and regulating calcium-binding proteins in bones .
Vitamin K1-d7 (Phytonadione-d7, CAS 1373049-34-3)
- Structure : Deuterium-labeled Vitamin K1, used as an internal standard in mass spectrometry .
- Application : Facilitates precise quantification of Vitamin K1 in biological samples via isotope dilution .
Vitamin K1 Hydroperoxide (CAS 15576-39-3)
- Structure : Vitamin K1 with a hydroperoxide group, altering redox properties .
- Stability : Highly sensitive to heat and light, requiring stringent storage conditions (-20°C, inert atmosphere) .
- Potential Role: May act as a transient oxidative metabolite or signaling molecule in stress responses .
Analytical and Detection Challenges
Vitamin K1 :
- Detection Method : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with electrospray ionization (ESI) achieves a limit of detection (LOD) of 0.05 ng/mL in serum .
- Matrix Effects : Addressed using stable isotope-labeled internal standards (e.g., ¹³C₆-Vitamin K1) .
Vitamin K1 Hydroperoxide :
- Detection Challenges : Rapid decomposition under standard analytical conditions necessitates cryogenic handling and rapid analysis .
- Methods : Likely requires derivatization or specialized chromatography (e.g., HILIC or SFC) to stabilize the hydroperoxide group .
Stability and Reactivity Comparison
Research Findings and Data
Analytical Performance Comparison
Notes and Considerations
- Handling Precautions : Vitamin K1 Hydroperoxide requires inert atmospheres and cryogenic storage to prevent degradation .
- Regulatory Status : Vitamin K1 formulations carry warnings for severe hypersensitivity reactions during IV use .
- Research Gaps: The metabolic fate and endogenous roles of Vitamin K1 Hydroperoxide remain underexplored.
Biological Activity
Vitamin K1 hydroxide, also known as phylloquinone, is a fat-soluble vitamin crucial for various biological processes in humans. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and case studies.
Vitamin K1 functions primarily as a cofactor for gamma-glutamyl carboxylase (GGCX), an enzyme that catalyzes the carboxylation of specific glutamic acid residues on vitamin K-dependent proteins (VKDPs). This modification is essential for the biological activity of these proteins, which include clotting factors and proteins involved in bone metabolism.
- Vitamin K Cycle : The conversion of vitamin K1 to its active form, hydroquinone, is facilitated by vitamin K epoxide reductase (VKOR). This cycle allows for the recycling of vitamin K, enabling the body to maintain adequate levels despite low dietary intake .
2. Biological Activities
The biological activities of vitamin K1 can be categorized into several key areas:
- Blood Coagulation : Vitamin K1 is vital for synthesizing clotting factors II (prothrombin), VII, IX, and X in the liver. Deficiency can lead to increased bleeding risk.
- Bone Health : Vitamin K1 plays a role in bone metabolism by activating osteocalcin, a protein that binds calcium in bones. Studies have shown that higher levels of vitamin K1 correlate with improved bone density and reduced fracture risk .
- Antioxidant Properties : Vitamin K1 exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and protecting cellular membranes from oxidative damage. This is particularly relevant in preventing neurodegenerative conditions .
3.1 Case Studies
- Allergic Reactions : A case study reported a 50-year-old woman who developed a localized eczematous reaction following subcutaneous vitamin K1 injection. The reaction persisted for over 30 months, indicating a potential hypersensitivity response . This highlights the need for monitoring adverse effects associated with vitamin K administration.
- Fracture Risk : A study involving patients with hip fractures revealed that both vitamin K1 and 25-hydroxyvitamin D levels were significantly lower compared to healthy controls. The odds ratio indicated that higher vitamin K1 levels were associated with reduced fracture risk .
3.2 Efficacy and Safety
A retrospective study assessed the safety of intravenous vitamin K1 administration in 2938 patients. The incidence of anaphylaxis was found to be relatively low (3 per 10,000 doses), suggesting that while adverse reactions can occur, they are infrequent .
4.1 Vitamin K1 Biological Activity Summary
4.2 Fracture Risk Study Results
Parameter | Hip Fracture Patients | Healthy Controls | Odds Ratio (95% CI) |
---|---|---|---|
Vitamin K1 Levels (ng/ml) | Lower | Higher | 0.07 (0.02-0.32) |
25(OH)D Levels (nmol/L) | Lower | Higher | 0.96 (0.95-0.98) |
5. Conclusion
This compound plays a critical role in various biological processes, particularly in blood coagulation and bone health. Its antioxidant properties further enhance its significance in preventing oxidative stress-related diseases. However, clinicians should remain vigilant regarding potential hypersensitivity reactions associated with its administration.
Future research should continue to explore the therapeutic potential of vitamin K1, particularly in combination with other micronutrients like vitamin D to optimize bone health outcomes and reduce fracture risks.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Vitamin K1 Hydroxide, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis typically involves hydroxylation of Vitamin K1 under controlled conditions (e.g., enzymatic or chemical oxidation). Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) for functional group analysis.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass Spectrometry (MS) to confirm molecular weight.
Researchers should cross-reference data with established spectral libraries and report retention times, solvent systems, and calibration standards to ensure reproducibility .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Key steps include:
- Optimizing extraction protocols (e.g., liquid-liquid or solid-phase extraction).
- Validating linearity, precision, and recovery rates across physiological concentration ranges.
- Reporting limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .
Q. What are the key stability considerations for this compound in laboratory settings?
- Methodological Answer : Stability studies should assess:
- Photodegradation : Store in amber vials under inert gas (e.g., argon) to prevent oxidation.
- Thermal stability : Conduct accelerated degradation experiments at 40°C/75% RH over 6 months.
- pH sensitivity : Test solubility and degradation kinetics in buffers (pH 2–9).
Document degradation products using HPLC-DAD and compare with pharmacopeial standards .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the redox mechanisms of this compound in enzymatic systems?
- Methodological Answer : Employ stopped-flow kinetics coupled with UV-Vis spectroscopy to monitor electron transfer rates. Complementary methods:
- Electron Paramagnetic Resonance (EPR) to detect radical intermediates.
- Docking simulations (e.g., AutoDock Vina) to model enzyme-substrate interactions.
Compare results with wild-type and mutant enzymes to identify catalytic residues .
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis with inclusion/exclusion criteria focusing on:
- Experimental variables (e.g., cell lines, dosage regimes).
- Statistical heterogeneity (I² index) to quantify variability.
- Sensitivity analyses to test robustness against outlier removal.
Propose harmonized protocols for future studies, emphasizing standardized assay conditions .
Q. What methodologies enable comparative studies of this compound’s efficacy against other vitamin K analogs?
- Methodological Answer : Design dose-response assays in relevant in vitro models (e.g., osteoblast cultures for bone mineralization). Use:
- ANOVA with post-hoc Tukey tests to compare efficacy.
- Synergy scoring (e.g., Chou-Talalay method) for combination therapies.
Include negative controls (e.g., vitamin K-deficient media) and validate findings with in vivo pharmacokinetic models .
Q. How can computational modeling improve the prediction of this compound’s interactions with membrane-bound receptors?
- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to study lipid bilayer penetration. Steps include:
Properties
Molecular Formula |
C31H46O3 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |
InChI Key |
JLLGIYCYBIMFNP-PGGNBPONSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
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